1-(2-Chloropyridin-4-yl)propan-1-ol
Overview
Description
“1-(2-Chloropyridin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C8H10ClNO . It is also known as CCP.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propyl group with a hydroxyl (OH) group at the end . The pyridine ring is chlorinated at the 2-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.62 g/mol . Other computed properties include a XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of various derivatives with biological activities, like α1 receptor antagonists, indicating its versatility in medicinal chemistry (Hon, 2013).
- It has been a precursor in the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), showing its potential in the development of antidepressants (Kumar et al., 2004).
- Its derivatives have shown pronounced anticonvulsive and some peripheral n-cholinolytic activities, suggesting its role in neuropharmacology (Papoyan et al., 2011).
Biological Applications and Therapeutic Potentials
- Variants of the compound have been identified as apoptosis inducers and potential anticancer agents, highlighting its significance in cancer therapy (Zhang et al., 2005).
- Its structural modifications have led to the creation of compounds with good fungicidal and antiviral activities, demonstrating its utility in developing antiviral drugs (Li et al., 2015).
- Synthesis of triazole derivatives of this compound has shown significant antifungal activity against Candida strains, indicating its potential in antifungal drug development (Lima-Neto et al., 2012).
Catalytic and Synthetic Applications
- Its derivatives have been used in the synthesis of novel compounds like ionic Ru(II)–phosphinite compounds, showcasing its application in catalysis and material science (Aydemir et al., 2014).
- It has played a role in the synthesis of nonanuclear Ni(II) clusters, contributing to the field of coordination chemistry and material sciences (Massard et al., 2014).
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5,7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBKJGXKYLHXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=NC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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